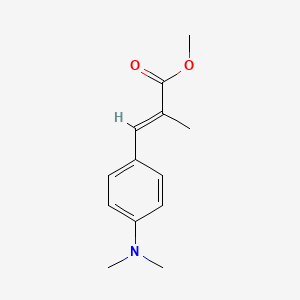
(E)-3-(4-dimethylaminophenyl)-2-methylacrylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to an acrylic acid methyl ester moiety. The presence of the dimethylamino group imparts significant electron-donating properties, making this compound an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester typically involves the condensation of 4-dimethylaminobenzaldehyde with methyl acrylate in the presence of a base such as piperidine. The reaction is carried out in an ethanol solution, and the product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe due to its electron-donating properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which (E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester exerts its effects is primarily through its electron-donating dimethylamino group. This group can interact with various molecular targets, influencing the electronic properties of the compound and facilitating its participation in different chemical reactions. The pathways involved often include nucleophilic addition and substitution reactions, where the dimethylamino group plays a crucial role in stabilizing reaction intermediates .
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(4-Dimethylaminophenyl)acrylic acid: Similar structure but lacks the methyl ester group.
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid isopropyl ester: Similar structure but with an isopropyl ester group.
Uniqueness
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester is unique due to its specific combination of a dimethylamino group and a methyl ester group, which imparts distinct electronic properties and reactivity. This combination makes it particularly useful in applications requiring precise control over electronic effects and reactivity patterns .
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
methyl (E)-3-[4-(dimethylamino)phenyl]-2-methylprop-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-10(13(15)16-4)9-11-5-7-12(8-6-11)14(2)3/h5-9H,1-4H3/b10-9+ |
Clave InChI |
XHWZYDHVSCSHKG-MDZDMXLPSA-N |
SMILES isomérico |
C/C(=C\C1=CC=C(C=C1)N(C)C)/C(=O)OC |
SMILES canónico |
CC(=CC1=CC=C(C=C1)N(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















